Kurasoin A
Description
protein farnesyltransferase inhibitor; isolated from Paecilomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione |
InChI |
InChI=1S/C16H14O3/c17-14-8-6-13(7-9-14)11-16(19)15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |
InChI Key |
PJJNUMKZYDTVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O |
Synonyms |
kurasoin A |
Origin of Product |
United States |
Foundational & Exploratory
Kurasoin A: A Technical Guide to its Mechanism of Action as a Protein Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurasoin A is a naturally occurring small molecule that has been identified as an inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. By inhibiting the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades implicated in cell proliferation, differentiation, and survival. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, a representative experimental protocol for assessing its function, and a visualization of the signaling pathway it modulates.
Core Mechanism of Action: Inhibition of Protein Farnesyltransferase
This compound exerts its biological activity primarily through the inhibition of protein farnesyltransferase (PFTase).[1][2][3] PFTase is a crucial enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is essential for the proper subcellular localization and function of many signaling proteins, including members of the Ras superfamily.
The farnesyl group acts as a hydrophobic anchor, facilitating the association of the modified protein with cellular membranes. For proteins like Ras, membrane localization is a prerequisite for their interaction with downstream effectors and the subsequent activation of signaling pathways that regulate cell growth and proliferation. By inhibiting PFTase, this compound prevents the farnesylation of Ras and other target proteins, thereby impeding their biological activity.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound against protein farnesyltransferase has been determined in vitro. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Protein Farnesyltransferase | 59.0 |
Experimental Protocols: Farnesyltransferase Inhibition Assay
While the precise protocol used for this compound's initial characterization is not detailed in the readily available literature, a common and established method for determining the in vitro inhibitory activity of PFTase inhibitors is the Scintillation Proximity Assay (SPA).[4] This method offers a robust and high-throughput-compatible way to measure farnesyltransferase activity.
Representative Protocol: Scintillation Proximity Assay (SPA) for PFTase Inhibition
Objective: To determine the IC50 value of this compound for the inhibition of protein farnesyltransferase.
Principle: This assay measures the transfer of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]-FPP) to a biotinylated peptide substrate containing a CaaX motif (e.g., biotin-GCVLS). The reaction mixture is added to streptavidin-coated SPA beads. When the [³H]-farnesylated peptide binds to the beads, the proximity of the radioisotope to the scintillant embedded in the beads results in the emission of light, which is detected by a scintillation counter. Unreacted [³H]-FPP is not in close enough proximity to the beads to generate a signal. An inhibitor will reduce the amount of radiolabeled peptide produced, leading to a decrease in the scintillation signal.
Materials:
-
Recombinant human protein farnesyltransferase (PFTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated CaaX peptide substrate (e.g., biotin-GCVLS)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to generate a range of test concentrations.
-
Prepare a reaction mixture containing the PFTase enzyme and the biotinylated peptide substrate in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the this compound dilutions (or vehicle control for maximum activity and a control with no enzyme for background).
-
Add the PFTase and peptide substrate mixture to each well.
-
Initiate the enzymatic reaction by adding [³H]-FPP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and excess cold FPP).
-
Add the streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (maximum activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Modulation
The primary signaling pathway affected by the inhibition of PFTase by this compound is the Ras-MAPK pathway.[5][6][7][8][9] Ras proteins are molecular switches that, when activated, trigger a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors involved in cell proliferation and survival. The farnesylation of Ras is essential for its localization to the plasma membrane, where it can be activated by upstream signals and interact with its downstream effectors.
Diagram of the Ras Signaling Pathway and the Action of this compound
Caption: this compound inhibits PFTase, preventing Ras farnesylation and membrane localization.
Experimental Workflow for Assessing Downstream Effects
Caption: Workflow to measure this compound's effect on Ras signaling.
Conclusion
This compound functions as an inhibitor of protein farnesyltransferase, thereby disrupting the farnesylation and subsequent membrane association of key signaling proteins such as Ras. This mode of action leads to the downregulation of pro-proliferative signaling pathways like the Ras-MAPK cascade. The in vitro potency of this compound, coupled with its well-defined mechanism of action, makes it a valuable tool for studying the biological roles of protein farnesylation and a potential starting point for the development of novel therapeutic agents targeting diseases driven by aberrant Ras signaling. Further research is warranted to elucidate its effects in cellular and in vivo models to fully assess its therapeutic potential.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Schematic diagram of the RAS signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 8. anygenes.com [anygenes.com]
- 9. researchgate.net [researchgate.net]
Kurasoin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurasoin A is a naturally occurring acyloin compound that has garnered interest for its inhibitory activity against protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of Ras proteins. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making PFTase a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of this compound from the fermentation broth of Paecilomyces sp. FO-3684, its isolation and purification, and its biological activity. Detailed experimental protocols, quantitative data, and pathway and workflow diagrams are presented to support further research and development efforts.
Discovery and Biological Context
This compound was first isolated from the fermentation broth of the fungus Paecilomyces sp. FO-3684 by a team of researchers at the Kitasato Institute in Tokyo, Japan.[1][2] It was identified during a screening program for novel inhibitors of protein farnesyltransferase.[3]
Mechanism of Action: Inhibition of Protein Farnesyltransferase
Protein farnesyltransferase is a critical enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins, most notably the Ras family of small GTPases.[3] This farnesylation is essential for the proper localization of Ras proteins to the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby disrupting its signaling function and potentially impeding the proliferation of cancer cells driven by Ras mutations.[3]
Physicochemical and Quantitative Data
The structure of this compound was elucidated through NMR spectroscopy and ultimately confirmed by total synthesis.[1] It is characterized as an acyloin compound, specifically (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [4] |
| Molecular Weight | 254.28 g/mol | [4] |
| Appearance | Not specified in abstracts | - |
| Melting Point | Not specified in abstracts | - |
| Optical Rotation | Natural (+)-Kurasoin A: [α]D²² +7° (c=0.1, MeOH) | [3] |
| IC₅₀ (PFTase) | 59.0 µM | [3] |
Fermentation and Isolation
The following protocols are based on the information available in the abstracts of the original publications and general methodologies for fungal fermentation and natural product isolation. The full experimental details were not accessible.
Fermentation of Paecilomyces sp. FO-3684
Objective: To produce this compound through submerged fermentation of Paecilomyces sp. FO-3684.
Materials:
-
Cryopreserved culture of Paecilomyces sp. FO-3684
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (composition not specified, but likely a complex medium containing a carbon source like glucose or starch, a nitrogen source like peptone or yeast extract, and mineral salts)
-
Sterile baffled flasks or fermenter vessel
-
Shaking incubator or fermenter with temperature, pH, and aeration control
Protocol:
-
Inoculum Preparation: Aseptically transfer a sample of the cryopreserved culture to a flask containing the seed medium. Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 2-3 days to obtain a vegetative seed culture.
-
Production Culture: Inoculate the production medium with a portion (e.g., 5-10% v/v) of the seed culture.
-
Incubation: Ferment for 5-10 days under controlled conditions. Optimal parameters for Paecilomyces species typically include a temperature of 25-28°C, a pH range of 5.0-7.0, and aerobic conditions maintained by shaking or sparging with sterile air.
-
Monitoring: Monitor the fermentation for growth and production of this compound, for instance by taking small samples periodically for HPLC analysis.
Isolation and Purification of this compound
Objective: To extract, isolate, and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of Paecilomyces sp. FO-3684
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
Octadecylsilane (ODS) silica gel for reversed-phase chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)
-
Rotary evaporator
Protocol:
-
Extraction: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation. Extract the supernatant (broth) with an equal volume of ethyl acetate three times. Combine the organic extracts.
-
Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
ODS Chromatography: Pool the this compound-containing fractions and further purify them by reversed-phase chromatography on an ODS column, eluting with a methanol-water gradient.
-
Preparative HPLC: Perform a final purification step using preparative HPLC on a C18 column to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry and NMR.
Protein Farnesyltransferase Inhibition Assay
The following is a representative protocol for a PFTase inhibition assay, typical of the methods used during the period of this compound's discovery. It is based on a non-radioactive, fluorescence-based method.
Objective: To determine the in vitro inhibitory activity of this compound against protein farnesyltransferase.
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ZnCl₂, and dithiothreitol)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Assay Preparation: In the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control wells) to the wells.
-
Enzyme and Substrate Addition: Add the PFTase enzyme to all wells, followed by the fluorescent peptide substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding FPP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The farnesylation of the peptide substrate by PFTase alters its fluorescent properties.
-
Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 340 nm, emission at 510 nm for a dansyl-labeled peptide).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands as a significant discovery in the search for natural product-based inhibitors of protein farnesyltransferase. Its unique acyloin structure and demonstrated biological activity provide a valuable scaffold for the design and development of novel anti-cancer therapeutics targeting the Ras signaling pathway. This guide consolidates the key findings related to its discovery and isolation, offering a technical foundation for researchers in medicinal chemistry, natural products, and oncology drug development. Further investigation into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
Paecilomyces sp. as a Source of Kurasoin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the filamentous fungus Paecilomyces sp. as a natural source of Kurasoin A, a potent inhibitor of protein farnesyltransferase (PFTase). The discovery of this compound from the fermentation broth of Paecilomyces sp. strain FO-3684 has highlighted the potential of this genus for sourcing novel therapeutic compounds, particularly in the realm of oncology. This document details the production, isolation, biological activity, and experimental protocols related to this compound.
Introduction to this compound and its Source
Paecilomyces is a common genus of saprobic fungi found in diverse habitats, known for producing a wide array of bioactive secondary metabolites.[1] Among these is this compound, an acyloin compound isolated from Paecilomyces sp. FO-3684.[2] Structurally, this compound is (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone.[3][4] Its biological significance stems from its activity as an inhibitor of protein farnesyltransferase, an enzyme critical for the function of the Ras protein, which is frequently mutated in human cancers.[4]
Production and Isolation of this compound from Paecilomyces sp.
The production of this compound involves fermentation of the producing strain followed by a multi-step isolation and purification process.
Producing Strain: Paecilomyces sp. FO-3684[2][4]
Fermentation: While specific media compositions and fermentation parameters for optimal this compound production are proprietary to the discovery research, general methodologies for Paecilomyces fermentation involve submerged liquid culture or solid-state fermentation.[5][6][7] A typical process would involve inoculating a suitable liquid medium containing specific carbon and nitrogen sources and culturing for several days to allow for the biosynthesis of secondary metabolites.
Isolation and Purification: The isolation of this compound from the fermentation broth is a critical step to obtaining the pure compound for biological evaluation. The general workflow involves extraction and chromatographic separation.
Caption: General workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound functions by inhibiting protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of specific proteins, most notably the Ras protein. This farnesylation step is essential for anchoring Ras to the plasma membrane, a prerequisite for its participation in signal transduction pathways that control cell growth and proliferation. By inhibiting PFTase, this compound prevents Ras localization and activation, thereby disrupting downstream signaling and potentially halting cancerous growth.[4]
Caption: this compound inhibits PFTase, blocking Ras farnesylation and signaling.
Quantitative Data: PFTase Inhibitory Activity
The inhibitory activity of this compound and related compounds against PFTase has been quantified, with the results summarized below. The stereochemistry of the hydroxyl group is crucial for its inhibitory effect.[4]
| Compound | Description | IC₅₀ (µM) |
| (+)-Kurasoin A (1) | Natural Product | 59 |
| (+)-Kurasoin B (2) | Natural Product | 65 |
| (-)-Kurasoin A | Enantiomer of natural product | >790 |
| (-)-Kurasoin B | Enantiomer of natural product | >790 |
| Data sourced from Hirose et al., 1999.[4] |
Experimental Protocols
This section provides generalized protocols based on standard methodologies for natural product isolation and enzymatic assays.
Fermentation of Paecilomyces sp. FO-3684
-
Strain Maintenance: Maintain the Paecilomyces sp. FO-3684 strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C.
-
Seed Culture: Inoculate a loopful of mycelia into a liquid seed medium in a baffled flask. Incubate at 28°C on a rotary shaker (e.g., 200 rpm) for 2-3 days.
-
Production Culture: Transfer the seed culture (e.g., 5% v/v) into the production medium in larger flasks or a fermenter. The production medium typically consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Incubation: Ferment for 7-14 days at 28°C with continuous agitation. Monitor parameters such as pH, glucose consumption, and biomass.
-
Harvesting: After the fermentation period, harvest the broth for extraction.
Isolation and Purification of this compound
-
Extraction: Separate the mycelial mass from the culture broth by filtration. Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column. Elute the column with a solvent gradient system (e.g., n-hexane to ethyl acetate or chloroform to methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Pool the fractions containing the target compound and concentrate them. Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).
-
Compound Verification: Verify the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protein Farnesyltransferase (PFTase) Inhibition Assay
-
Enzyme and Substrates: Utilize recombinant human PFTase. The substrates are farnesyl pyrophosphate (FPP) and a biotinylated Ras peptide (e.g., biotin-GCVLS).
-
Assay Reaction: In a 96-well plate, combine PFTase, the biotinylated peptide, and varying concentrations of the test compound (this compound) in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³H]-FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction. Capture the biotinylated peptide on a streptavidin-coated plate. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PFTase activity.
-
IC₅₀ Determination: Calculate the percent inhibition at each concentration of this compound relative to a control without the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
Paecilomyces sp. strain FO-3684 is a validated source of this compound, a natural product with significant and specific inhibitory activity against protein farnesyltransferase. Its mechanism of action, targeting the critical Ras signaling pathway, makes it a compound of interest for further investigation in oncology drug development. The methodologies outlined in this guide provide a framework for the production, isolation, and evaluation of this compound, underscoring the value of microbial sources in the discovery of novel therapeutic agents.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Paecilomyces sp. ZB is a cell factory for the production of gibberellic acid using a cheap substrate in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]
Kurasoin A Farnesyltransferase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kurasoin A, a natural product inhibitor of farnesyltransferase (FTase). The document details its inhibitory activity, the experimental protocols for assessing its function, and its impact on the Ras signaling pathway, a critical regulator of cell growth and proliferation.
Quantitative Data on Farnesyltransferase Inhibition by this compound
This compound, isolated from the fermentation broth of Paecilomyces sp. FO-3684, has been identified as a potent inhibitor of protein farnesyltransferase. Its inhibitory activity, along with that of its analogue Kurasoin B, has been quantified by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for understanding the potency of these compounds and for their potential development as therapeutic agents.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Farnesyltransferase | 59.0 | [1] |
| Kurasoin B | Protein Farnesyltransferase | 58.7 | [1] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on farnesyltransferase relies on robust and reproducible experimental protocols. Below is a detailed methodology for a commonly used in vitro farnesyltransferase inhibition assay.
In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate (FPP) into a biotinylated peptide substrate (e.g., biotinyl-GCVLS). The binding of the radiolabeled, farnesylated peptide to streptavidin-coated scintillation proximity assay (SPA) beads brings the radioisotope into close enough proximity to the scintillant to generate a detectable light signal.
Materials:
-
Recombinant human farnesyltransferase
-
[³H]-Farnesyl pyrophosphate (FPP)
-
Biotinylated peptide substrate (e.g., biotinyl-GCVLS)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Streptavidin-coated SPA beads
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a reaction mixture containing assay buffer, [³H]-FPP, and the biotinylated peptide substrate at their final desired concentrations.
-
Prepare a suspension of streptavidin-coated SPA beads in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the this compound dilution (or DMSO for control wells).
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding 10 µL of recombinant farnesyltransferase to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding 50 µL of the streptavidin-coated SPA bead suspension.
-
Seal the plate and incubate at room temperature for at least 30 minutes to allow the biotinylated farnesylated peptide to bind to the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Farnesyltransferase Inhibition Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro experiment to determine the inhibitory effect of this compound on farnesyltransferase.
Ras Signaling Pathway and the Role of Farnesyltransferase Inhibition
Farnesyltransferase plays a crucial role in the post-translational modification of Ras proteins. This modification is essential for the localization of Ras to the cell membrane, a prerequisite for its activation and downstream signaling. By inhibiting farnesyltransferase, this compound prevents Ras farnesylation, thereby disrupting the Ras signaling cascade, which is often hyperactivated in cancer.
References
Kurasoin A: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Kurasoin A, a natural product isolated from the soil fungus Paecilomyces sp. FO-3684. This compound has garnered significant interest within the drug development community due to its inhibitory activity against protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer. This document provides a comprehensive overview of the analytical techniques and synthetic strategies employed to determine its complete chemical structure and absolute stereochemistry.
Spectroscopic and Spectrometric Data
The foundational data for the structure elucidation of this compound was obtained through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provided crucial information regarding the compound's molecular formula, carbon skeleton, and the connectivity of its atoms.
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was utilized to determine the elemental composition of this compound.
| Parameter | Value | Reference |
| Ionization Mode | Positive | [1] |
| Mass Analyzer | Not Specified | [1] |
| [M+Na]⁺ (m/z) | 279.0989 | [1] |
| Calculated Mass for C₁₆H₁₆O₃Na | 279.0992 | [1] |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were instrumental in piecing together the structural fragments of this compound. The spectra were recorded in deuterated methanol (CD₃OD).
| Atom No. | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | Reference |
| 1 | 46.7 | 3.78 (d, J = 17.0), 3.72 (d, J = 16.5) | [1] |
| 2 | 212.4 | - | [1] |
| 3 | 78.9 | 4.33 (dd, J = 5.0, 7.5) | [1] |
| 4 | 40.4 | 2.95 (dd, J = 5.0, 14.5), 2.75 (dd, J = 7.5, 14.0) | [1] |
| 1' | 135.6 | - | [1] |
| 2', 6' | 129.6 | 7.28 - 7.01 (m) | [1] |
| 3', 5' | 129.5 | 7.28 - 7.01 (m) | [1] |
| 4' | 127.9 | 7.28 - 7.01 (m) | [1] |
| 1'' | 129.6 | - | [1] |
| 2'', 6'' | 131.7 | 7.01 - 7.28 (m) | [1] |
| 3'', 5'' | 116.3 | 6.70 - 6.68 (m) | [1] |
| 4'' | 157.3 | - | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD.
Experimental Protocols
The following sections outline the general methodologies for the key experiments performed in the structure elucidation of this compound. It is important to note that while the core techniques are well-established, specific instrumental parameters were not always available in the cited literature.
NMR Spectroscopy
The structure of this compound was elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
General Protocol:
-
Sample Preparation: A sample of purified this compound is dissolved in an appropriate deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR data is acquired on a high-field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: To establish connectivity, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The processed spectra are analyzed to assign all proton and carbon signals and to determine the connectivity between atoms, ultimately leading to the planar structure of the molecule.
Mass Spectrometry
High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule.
General Protocol for HR-FAB-MS:
-
Sample Preparation: The purified sample of this compound is mixed with a suitable matrix (e.g., glycerol) on a FAB probe tip.
-
Ionization: The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., xenon or argon), leading to the desorption and ionization of the analyte molecules.
-
Mass Analysis: The generated ions are accelerated into a high-resolution mass analyzer (e.g., a double-focusing sector field analyzer) to measure the mass-to-charge ratio with high accuracy.
-
Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule.
Total Synthesis for Stereochemical Assignment
The absolute stereochemistry of this compound was unequivocally determined through its total synthesis, allowing for comparison with the natural product. The synthesis established the (3S) absolute configuration.[2]
Key Synthetic Steps:
-
Starting Material: The synthesis commences from a readily available chiral starting material to introduce the desired stereochemistry.
-
Carbon Skeleton Construction: A series of chemical reactions are employed to build the carbon backbone of this compound, including the formation of the α-hydroxy ketone moiety.
-
Functional Group Manipulations: Protecting groups are used to mask reactive functional groups while other parts of the molecule are being modified. These groups are then removed in the final steps of the synthesis.
-
Purification and Characterization: After each synthetic step, the product is purified using techniques such as column chromatography. The structure and purity of the synthetic intermediates and the final product are confirmed by NMR and mass spectrometry.
-
Comparison with Natural Product: The spectroscopic data (NMR, MS) and optical rotation of the synthetic this compound are compared with those of the natural product to confirm the structure and absolute stereochemistry.
Visualizations
The following diagrams illustrate the logical flow of the structure elucidation process and the biological context of this compound's activity.
Caption: Workflow for the structure elucidation of this compound.
Caption: Inhibition of the Protein Farnesyltransferase pathway by this compound.
Biological Activity: Inhibition of Protein Farnesyltransferase
This compound exhibits inhibitory activity against protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl lipid group to a cysteine residue in the C-terminal "CaaX box" motif of specific proteins, most notably the Ras family of small GTPases. This post-translational modification is crucial for the proper localization and function of these proteins at the cell membrane. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase an attractive target for therapeutic intervention. This compound has been shown to inhibit PFTase with an IC₅₀ value in the micromolar range.[2]
Protein Farnesyltransferase Inhibition Assay
A general protocol for assessing the inhibitory activity of compounds like this compound against PFTase is outlined below. This is often performed using a fluorescence-based assay.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts and a reducing agent.
-
Prepare solutions of the PFTase enzyme, the farnesyl pyrophosphate (FPP) substrate, and a fluorescently labeled peptide substrate containing the CaaX motif.
-
Prepare serial dilutions of this compound (and positive/negative controls) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the PFTase enzyme, the fluorescent peptide substrate, and the test compound (this compound) or control.
-
Initiate the reaction by adding FPP.
-
Incubate the reaction mixture at a controlled temperature.
-
-
Detection:
-
Measure the change in fluorescence over time using a microplate reader. The farnesylation of the fluorescent peptide leads to a change in its fluorescence properties.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
This technical guide provides a comprehensive summary of the key data and methodologies that led to the successful structure elucidation of this compound. The combination of advanced spectroscopic techniques and strategic total synthesis was paramount in defining its chemical identity, paving the way for further investigation into its potential as a therapeutic agent.
References
Kurasoin A: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a naturally occurring acyloin compound that has garnered significant interest in the scientific community for its potent inhibitory activity against protein farnesyltransferase.[1][2] This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making protein farnesyltransferase an attractive target for anticancer drug development.[4][5] This technical guide provides a comprehensive overview of the known chemical properties of this compound and discusses its stability, drawing upon general principles of small molecule stability testing in the absence of specific published data for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.[6]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[6] |
| Molecular Weight | 254.28 g/mol | PubChem[6] |
| IUPAC Name | 1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione | PubChem[6] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O | PubChem[6] |
| InChI Key | PJJNUMKZYDTVRG-UHFFFAOYSA-N | PubChem[6] |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| pKa | Not reported | - |
Chemical Stability
Specific stability data for this compound under various stress conditions (e.g., pH, temperature, light, oxidation) are not extensively reported in the public domain. However, as an acyloin, or α-hydroxy ketone, its stability can be inferred from the general chemical behavior of this functional group.[7][8][9] Acyloins can be susceptible to oxidation and rearrangement reactions, particularly under harsh acidic, basic, or thermal conditions.[7]
To rigorously assess the stability of this compound, a forced degradation study would be the standard approach in a drug development setting.[10][11] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments that would be conducted to evaluate the chemical stability of this compound.
1. Solution State Stability under Varying pH:
-
Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it into each buffer to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Immediately quench any further degradation by neutralizing the pH if necessary and diluting with mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see below) to quantify the remaining this compound and any degradation products.
-
Calculate the degradation rate constant and half-life at each pH.
-
2. Thermal Stability (Solid State):
-
Objective: To evaluate the effect of elevated temperature on the solid form of this compound.
-
Methodology:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber.
-
Expose the sample to a high temperature (e.g., 60°C, 80°C) for an extended period (e.g., 1, 2, 4 weeks).
-
At each time point, remove a sample and allow it to cool to room temperature.
-
Analyze the sample for the appearance of degradation products and any change in physical properties (e.g., color, crystallinity).
-
Quantify the purity of the sample using a stability-indicating HPLC method.
-
3. Photostability:
-
Objective: To assess the stability of this compound upon exposure to light.
-
Methodology (based on ICH Q1B guidelines):
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, analyze both the exposed and control samples for any physical changes and quantify the purity and degradation products by HPLC.
-
4. Oxidative Stability:
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction over time by taking aliquots at various intervals and analyzing them by HPLC.
-
Stability-Indicating HPLC Method:
A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically reverse-phase HPLC. This method must be able to separate the parent drug from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of impurities.
Biological Activity and Signaling Pathway
This compound inhibits protein farnesyltransferase, an enzyme that catalyzes the attachment of a farnesyl group to the C-terminal cysteine of Ras proteins.[3][4] This farnesylation is a critical step for the localization of Ras to the plasma membrane, which is essential for its signaling function.[12][13] By inhibiting this process, this compound prevents Ras from being activated, thereby blocking downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, that are involved in cell proliferation and survival.[1][12]
Figure 1: The Ras signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Assessing Stability
The general workflow for assessing the chemical stability of a compound like this compound involves a series of steps from sample preparation to data analysis.
Figure 2: A generalized experimental workflow for conducting forced degradation studies on this compound.
Conclusion
This compound remains a compound of significant interest due to its targeted inhibition of protein farnesyltransferase. While its fundamental chemical properties are known, a detailed public profile of its chemical stability is lacking. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such stability studies, which are essential for any further development of this compound as a potential therapeutic agent. Future work should focus on generating empirical stability data to establish its degradation pathways and inform appropriate formulation and storage strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE POTENTIAL OF FARNESYLTRANSFERASE INHIBITORS AS CANCER CHEMOTHERAPEUTICS1 | Annual Reviews [annualreviews.org]
- 5. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H14O3 | CID 4476323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bspublications.net [bspublications.net]
- 8. Acyloin synthesis by addition [organic-chemistry.org]
- 9. Acyloin Condensation [organic-chemistry.org]
- 10. iipseries.org [iipseries.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Kurasoin A and Its Interruption of Ras Protein Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurasoin A, a natural product isolated from Paecilomyces sp. FO-3684, has been identified as a potent inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of the Ras family of small GTPases. Farnesylation is a prerequisite for the membrane localization of Ras proteins, which is essential for their function in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of Ras protein signaling, and detailed experimental protocols for its characterization.
Introduction to Ras Protein Signaling
The Ras proteins (H-Ras, N-Ras, and K-Ras) are central components of signal transduction pathways that relay extracellular signals to the cell nucleus.[1] In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effectors, most notably the Raf-MEK-ERK pathway, which ultimately leads to the regulation of gene expression involved in cell proliferation and survival.[2] The activity of Ras is tightly controlled by a cycle of GTP binding and hydrolysis. However, mutations in ras genes can lead to constitutively active Ras proteins that are locked in the "on" state, driving uncontrolled cell growth and tumorigenesis.[3]
For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal "CAAX" box motif.[4] This reaction is catalyzed by the enzyme protein farnesyltransferase (PFTase).[5] The attached farnesyl group acts as a hydrophobic anchor, facilitating the localization of Ras to the inner leaflet of the plasma membrane, where it can interact with its downstream effectors.[4]
This compound: A Natural Inhibitor of Protein Farnesyltransferase
This compound is an acyloin compound characterized by a 3-hydroxy-1-phenyl-2-butanone moiety linked to a p-hydroxyphenyl group at the C-4 position.[6] It has been identified as a specific inhibitor of PFTase.
Quantitative Data
The inhibitory activity of this compound against PFTase has been quantified, with reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (μM) | Reference |
| This compound | Protein Farnesyltransferase | 59.0 | [7] |
| (+)-Kurasoin A | Protein Farnesyltransferase | 59 | [7] |
| Kurasoin B | Protein Farnesyltransferase | 58.7 | [7] |
Mechanism of Action: this compound and the Inhibition of Ras Signaling
As a PFTase inhibitor, this compound is presumed to exert its effects on Ras signaling by preventing the farnesylation of Ras proteins. This inhibition is expected to have several downstream consequences:
-
Inhibition of Ras Membrane Localization: By blocking the attachment of the farnesyl anchor, this compound would prevent Ras from associating with the plasma membrane.
-
Disruption of Downstream Signaling: The inability of Ras to localize to the membrane would preclude its interaction with and activation of downstream effectors such as Raf kinases.
-
Suppression of Oncogenic Signaling: In cancer cells driven by mutant Ras, the inhibition of PFTase by this compound would be expected to abrogate the oncogenic signaling cascade, leading to a reduction in cell proliferation and potentially inducing apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on Ras signaling.
Protein Farnesyltransferase (PFTase) Activity Assay
This assay is used to determine the in vitro inhibitory activity of this compound against PFTase.
Principle: This is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescence properties, which can be monitored over time.
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, PFTase enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the dansylated peptide substrate and FPP.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 520 nm emission) at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the effect of this compound on the downstream Ras signaling pathway by measuring the phosphorylation of ERK.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A decrease in the p-ERK/total ERK ratio upon treatment with this compound would indicate inhibition of the Ras-Raf-MEK-ERK pathway.
Materials:
-
Ras-transformed cell line (e.g., NIH 3T3-Ras)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Ras-transformed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the primary antibody against total ERK.
-
Quantify the band intensities and calculate the p-ERK/total ERK ratio for each sample.
Cell Viability (MTT) Assay
This assay is used to evaluate the effect of this compound on the viability and proliferation of cancer cells, particularly those with activating Ras mutations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[8][9]
Materials:
-
Cancer cell line (e.g., a Ras-mutant line)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
Conclusion
This compound represents a promising natural product inhibitor of protein farnesyltransferase. Its ability to block this key enzyme suggests a clear mechanism for the disruption of Ras protein signaling, a pathway frequently hyperactivated in cancer. While further studies are required to fully elucidate the downstream cellular effects of this compound, the experimental protocols outlined in this guide provide a robust framework for its continued investigation as a potential therapeutic agent. The targeted inhibition of PFTase by this compound holds potential for the development of novel anticancer therapies aimed at interfering with oncogenic Ras signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora-B/AIM-1 kinase activity is involved in Ras-mediated cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of ras farnesyl protein transferase inhibitors. Tetrapeptide analogs with amino methyl and carbon linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Kurasoin A
Introduction
Kurasoin A is a naturally occurring hydroxyketone that was first isolated from the soil fungus Paecilomyces sp.[1]. It has garnered significant interest from the scientific community due to its inhibitory activity against farnesyltransferase, an enzyme implicated in oncogenic Ras protein signaling pathways[2]. This property makes this compound a potential lead compound in the development of novel anticancer therapeutics. This document provides detailed protocols for two distinct and notable total syntheses of this compound, developed by the research groups of Ōmura (2000) and Lygo (2006). These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure
This compound is chemically defined as (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone[2].
Synthesis Route 1: Ōmura Synthesis via Sharpless Asymmetric Epoxidation
This asymmetric total synthesis was reported by Ōmura and colleagues in 2000 and was instrumental in determining the absolute stereochemistry of this compound[2][3]. The synthesis commences with 2-(4-hydroxyphenyl)ethanol and proceeds through a key Sharpless asymmetric epoxidation step to establish the chiral center.
Quantitative Data Summary: Ōmura Synthesis
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-(4-hydroxyphenyl)ethanol (3) | Pyridine-SO3, DMSO, Et3N | 4-Hydroxyphenylacetaldehyde (4) | 71 |
| 2 | 4-Hydroxyphenylacetaldehyde (4) | Vinylmagnesium bromide, THF, -76 °C | 2-Hydroxy-1-(4'-hydroxyphenyl)-3-butene (5) | 63 (over 2 steps) |
| 3 | (±)-5 | (+)-DIPT, Ti(O-i-Pr)4, 80% cumene hydroperoxide, CH2Cl2, -20 °C | (2S,3R)-3,4-Epoxy-2-hydroxy-1-(4'-hydroxyphenyl)butane ((-)-6) | 35 |
| 4 | (-)-6 | TBSCl, imidazole | (-)-7 | 71 |
| 5 | (-)-7 | Phenylmagnesium bromide, CuI | (-)-8 | 75 |
| 6 | (-)-8 | DCC, TFA, pyridine, DMSO, benzene | (-)-9 | 88 |
| 7 | (-)-9 | HF-pyridine | (+)-Kurasoin A (1) | 68 |
Experimental Protocols: Ōmura Synthesis
Step 1: 4-Hydroxyphenylacetaldehyde (4) [2] To a solution of 2-(4-hydroxyphenyl)ethanol (5.0 g, 36 mmol) in DMSO (40 mL), triethylamine (10 mL) is added. The mixture is then treated with a pyridine-SO3 complex. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-hydroxyphenylacetaldehyde.
Step 2: 2-Hydroxy-1-(4'-hydroxyphenyl)-3-butene (5) [2] To a solution of vinylmagnesium bromide (1.0 M in THF, 19.4 mL, 19.4 mmol) at -76 °C is added a solution of 4-hydroxyphenylacetaldehyde (2.2 g, 16.2 mmol) in THF (30 mL) dropwise. The reaction mixture is stirred at -76 °C for 25 minutes and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic extracts are dried over anhydrous Na2SO4 and concentrated.
Step 3: (2S,3R)-3,4-Epoxy-2-hydroxy-1-(4'-hydroxyphenyl)butane ((-)-6) [2] To a mixture of 4 Å molecular sieves (1.5 g) in CH2Cl2 (10 mL) and tetraisopropyl orthotitanate (1.98 g, 6.95 mmol), (+)-diisopropyl-L-tartrate (1.95 g, 8.34 mmol) is added dropwise at -5 °C. After 30 minutes at -20 °C, 80% cumene hydroperoxide (529 mg, 3.48 mmol) is added dropwise. After 10 minutes, a solution of allylic alcohol 5 (1.14 g, 6.95 mmol) in CH2Cl2 (10 mL) is added dropwise, and the mixture is stirred for 2 days at -20 °C. The reaction is quenched with ether (5 mL) and saturated aqueous Na2SO4 (5 mL) and warmed to room temperature. The mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Step 4-7: Synthesis of (+)-Kurasoin A (1) [2] The epoxy alcohol (-)-6 is protected with TBSCl and imidazole to give (-)-7. Stereospecific alkylation of the epoxide (-)-7 with phenylmagnesium bromide in the presence of CuI affords (-)-8. Moffat oxidation of (-)-8 yields (-)-9. Finally, removal of the TBS protecting group with HF-pyridine furnishes (+)-Kurasoin A.
Synthesis Route 2: Lygo Synthesis via Asymmetric Phase-Transfer Catalysis
This synthesis, reported in 2006 by Lygo and coworkers, provides an alternative and efficient route to this compound.[1][4] A key feature of this approach is the use of an asymmetric phase-transfer-catalyzed alkylation to introduce the stereocenter.[1][4][5]
Quantitative Data Summary: Lygo Synthesis
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2,5-Dimethoxyacetophenone (7) | p-Piv-BnBr (8), Cinchonidinium catalyst (9), 50% aq. KOH, Toluene | S-alkylation product (10) | 80-99 |
| 2 | S-alkylation product (10) | m-CPBA, KHCO3, CH2Cl2 | Ester (11) | 80 |
| 3 | Ester (11) | NaOMe, MeOH-THF | Methyl ester diol (12) | 95 |
| 4 | Methyl ester diol (12) | Me2AlCl, MeONHMe·HCl, CH2Cl2 | Weinreb amide (13) | 30 |
| 5 | Weinreb amide (13) | TESCl, Imidazole, DMAP, CH2Cl2 | TES-protected amide (17) | 98 |
| 6 | TES-protected amide (17) | BnMgCl, THF | TES-protected this compound | 95 |
| 7 | TES-protected this compound | LiOH, H2O2, THF-H2O | This compound (1) | 85 |
Experimental Protocols: Lygo Synthesis
Step 1: S-alkylation product (10) [4] A mixture of 2,5-dimethoxyacetophenone (7), pivaloyl benzyl bromide (8), and cinchonidinium catalyst (9) (10 mol %) in toluene is treated with 50% aqueous KOH. The biphasic mixture is stirred vigorously at room temperature until the reaction is complete. The organic layer is separated, washed with water and brine, dried, and concentrated to give the alkylation product 10.
Step 2: Ester (11) [1] To a solution of the S-alkylation product (10) in CH2Cl2 is added KHCO3 and then m-CPBA. The reaction mixture is stirred at room temperature. Upon completion, the reaction is worked up by washing with aqueous Na2S2O3 and NaHCO3, followed by drying and concentration to yield the ester 11.
Step 3: Methyl ester diol (12) [1] The ester (11) is dissolved in a mixture of methanol and THF and treated with sodium methoxide. The reaction is stirred at room temperature. After completion, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then purified to give the diol 12.
Step 4: Weinreb amide (13) [1] To a solution of N,O-dimethylhydroxylamine hydrochloride in CH2Cl2 is added trimethylaluminum. The mixture is stirred, and then the methyl ester diol (12) is added. The reaction is stirred until completion and then carefully quenched and worked up to provide the Weinreb amide 13.
Step 5-7: Synthesis of this compound (1) [4] The diol of the Weinreb amide (13) is protected with TESCl to give the TES-ether (17). This protected amide is then treated with benzylmagnesium chloride to afford the protected this compound. Finally, deprotection using lithium hydroxide and hydrogen peroxide yields this compound.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Total Syntheses of Kurasoins A and B,Novel Protein Farnesyltransferase Inhibitors,and Absolute Structures of Kurasoins A and B | Semantic Scholar [semanticscholar.org]
- 4. Total synthesis of the hydroxyketone this compound using asymmetric phase-transfer alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kurasoin A in vitro Farnesyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684 that has been identified as an inhibitor of protein farnesyltransferase (PFTase).[1] PFTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[2][3][4] This post-translational modification is crucial for the proper localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1][5] Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase a compelling target for anti-cancer drug development.[1][5] These application notes provide a summary of the inhibitory activity of this compound and a detailed protocol for an in vitro farnesyltransferase assay to evaluate its effects.
Data Presentation
The inhibitory activity of this compound and its related compound, Kurasoin B, against protein farnesyltransferase has been quantified, with the half-maximal inhibitory concentration (IC50) values presented below.
| Compound | IC50 (µM)[1] |
| This compound | 59.0 |
| Kurasoin B | 58.7 |
Experimental Protocols
This section details a representative in vitro farnesyltransferase assay protocol adapted from commercially available fluorimetric assay kits, suitable for determining the inhibitory activity of compounds like this compound.[2][3][4] This non-radioactive, "mix-incubate-measure" assay is based on the enzymatic reaction where farnesyltransferase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate.[2][3][4] The resulting farnesylated dansyl-peptide is detected by an increase in fluorescence.
Materials and Reagents:
-
Human Farnesyltransferase (FTase) enzyme
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)
-
Dithiothreitol (DTT)
-
This compound (or other test inhibitors)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm[2][3][4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare the assay buffer.
-
Prepare fresh solutions of FPP and Dansyl-GCVLS in assay buffer.
-
Prepare a solution of DTT in assay buffer.
-
Prepare the FTase enzyme solution in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Add 2 µL of this compound solution (or DMSO for control wells) to each well of the microplate.
-
Prepare a Master Mix containing the assay buffer, DTT, and Dansyl-GCVLS substrate.
-
Add 40 µL of the Master Mix to each well.
-
Initiate the reaction by adding 8 µL of the FTase enzyme solution to each well.
-
Immediately mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C. The incubation time should be optimized but is typically between 30 and 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[2][3][4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence of DMSO control)]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the general signaling pathway involving farnesyltransferase and the experimental workflow for the in vitro assay.
Caption: Farnesyltransferase signaling pathway and inhibition by this compound.
Caption: In vitro farnesyltransferase assay workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Kurasoin A: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a naturally derived small molecule that has garnered interest in the scientific community for its potent inhibitory activity against protein farnesyltransferase (PFTase). This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras proteins, this compound effectively disrupts their localization to the cell membrane, thereby impeding downstream signaling cascades implicated in cell growth, proliferation, and survival. This document provides detailed application notes and experimental protocols for the utilization of this compound in a laboratory setting, with a focus on its solubility and its application in PFTase inhibition assays.
Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][2] These stock solutions can be stored at -20°C for several months. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] |
| Ethanol | Soluble | A structurally similar compound, 3-hydroxy-4-phenylbutan-2-one, is soluble in ethanol.[3] It is likely that this compound shares this solubility. Ethanol can be a suitable solvent for stock solution preparation, particularly if DMSO is incompatible with the experimental system. |
| Water | Insoluble | This compound is predicted to be insoluble in aqueous solutions.[3] To prepare working solutions in aqueous buffers (e.g., for enzyme assays), it is necessary to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Care should be taken to avoid precipitation upon dilution. |
| Methanol | Soluble | Mentioned as a solvent for optical rotation measurements, indicating solubility. |
Signaling Pathway
This compound targets protein farnesyltransferase, a key enzyme in the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival. For Ras to be active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the Ras protein, a reaction catalyzed by PFTase. Farnesylation allows Ras to anchor to the inner leaflet of the plasma membrane, where it can interact with its downstream effectors. By inhibiting PFTase, this compound prevents the membrane localization of Ras, thereby blocking the entire downstream signaling cascade.
Figure 1. Mechanism of action of this compound in the Ras signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 254.28 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and tips
Procedure:
-
Weighing this compound: Accurately weigh out 2.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay
This protocol is adapted from a generic non-radioactive, fluorescence-based PFTase assay and is suitable for determining the IC50 value of this compound. The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.
Materials:
-
Recombinant human PFTase
-
Fluorescently labeled farnesyl pyrophosphate (FPP) analog (e.g., N-Dansyl-GCVLS)
-
PFTase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Experimental Workflow:
Figure 2. Workflow for the in vitro PFTase inhibition assay.
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 1 mM to 0.1 µM).
-
Prepare a DMSO-only control.
-
-
Assay Setup:
-
In a 96-well black microplate, add 1 µL of each this compound dilution or DMSO control to the respective wells.
-
Prepare a master mix containing the PFTase assay buffer, recombinant PFTase, and the fluorescent FPP analog at their final desired concentrations.
-
Initiate the reaction by adding 99 µL of the master mix to each well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent label on the FPP analog.
-
-
Data Analysis:
-
Calculate the percentage of PFTase inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PFTase activity, by fitting the data to a sigmoidal dose-response curve. The known IC50 of this compound is approximately 59.0 µM.
-
Conclusion
This compound is a valuable tool for studying the role of protein farnesylation in cellular signaling, particularly in the context of Ras-driven cancers. Proper handling and solubilization are key to obtaining reliable and reproducible experimental results. The provided protocols offer a starting point for researchers to incorporate this compound into their studies. It is always recommended to optimize assay conditions for specific experimental setups.
References
Kurasoin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a naturally occurring acyloin compound first isolated from the fungus Paecilomyces sp. It has been identified as a potent inhibitor of protein farnesyltransferase (PFTase).[1][2] PFTase is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby blocking downstream signaling pathways that are often hyperactivated in cancer. This property makes this compound a valuable tool for studying Ras-dependent signaling and a potential starting point for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common cell-based assay.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| IC₅₀ (PFTase) | ~59 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 254.28 g/mol * Volume (L) For 1 mL (0.001 L) of a 10 mM stock solution, the required mass is 2.54 mg.
-
Weigh the this compound. Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO. Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.54 mg of this compound.
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
Note: It is recommended to maintain the final concentration of DMSO in cell culture media below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (media with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay Using this compound
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line with a known Ras mutation)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.1%.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the specific cell line.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of Ras Signaling Pathway
Caption: this compound inhibits PFTase, preventing Ras farnesylation and membrane localization.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the effect of this compound on cell viability.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening with Kurasoin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a naturally occurring small molecule that has been identified as an inhibitor of protein farnesyltransferase (PFTase). PFTase is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase a compelling target for anticancer drug discovery.
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PFTase inhibitors. The protocols outlined below are based on established methodologies for measuring PFTase activity and can be adapted for large-scale screening efforts.
Mechanism of Action
This compound exerts its biological activity by inhibiting the enzymatic function of protein farnesyltransferase. PFTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of its substrate proteins, such as Ras. This farnesylation is the first and obligatory step for the proper subcellular localization and function of Ras. By blocking this modification, this compound prevents Ras from associating with the cell membrane, thereby inhibiting the activation of downstream oncogenic signaling pathways.
Signaling Pathway
The Ras signaling pathway is a crucial regulator of normal cell function, and its aberrant activation is a key driver of tumorigenesis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor (GEF) SOS. SOS facilitates the exchange of GDP for GTP on Ras, converting it to its active state. Activated, farnesylated Ras then recruits and activates downstream effector proteins, including Raf kinases, which in turn activate the MEK-ERK cascade, and phosphoinositide 3-kinase (PI3K), which activates the Akt/mTOR pathway. These pathways ultimately promote cell proliferation, survival, and differentiation. This compound's inhibition of PFTase effectively curtails this entire cascade at a very early checkpoint.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound and its analog, Kurasoin B, against protein farnesyltransferase has been documented. While a specific IC50 value for this compound was not available in the reviewed literature, the following table summarizes the known biological activities. This table can be expanded as more quantitative data becomes available from HTS campaigns.
| Compound | Target | Activity | IC50 Value | Reference |
| This compound | Protein Farnesyltransferase | Inhibitor | N/A | Uchida, R., et al. (1996). Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities. |
| Kurasoin B | Protein Farnesyltransferase | Inhibitor | N/A | Uchida, R., et al. (1996). Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities. |
Note: N/A indicates that the specific IC50 value was not available in the cited literature. The primary discovery paper confirms inhibitory activity but does not provide a quantitative IC50 value in its abstract.
Experimental Protocols
High-throughput screening for PFTase inhibitors can be conducted using various assay formats. A fluorescence polarization (FP) assay is a robust, homogeneous method suitable for HTS. This protocol provides a general framework that can be optimized for specific laboratory conditions and compound libraries.
High-Throughput Screening for PFTase Inhibitors using a Fluorescence Polarization Assay
This assay measures the ability of a test compound to inhibit the farnesylation of a fluorescently labeled peptide substrate. When the fluorescent peptide is farnesylated by PFTase, its effective size increases, leading to a higher fluorescence polarization value. Inhibitors of PFTase will prevent this reaction, resulting in a low polarization signal.
Materials:
-
Recombinant human Protein Farnesyltransferase (PFTase)
-
Farnesyl Pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., a dansylated peptide with a CAAX box motif)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound as a positive control, and a compound library) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: High-throughput screening workflow for PFTase inhibitors.
Protocol:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls (this compound for positive inhibition, DMSO for negative control) into the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
-
Enzyme Addition:
-
Prepare a solution of PFTase in assay buffer at a final concentration of 10 nM.
-
Add 5 µL of the PFTase solution to each well of the plate containing the compounds.
-
Centrifuge the plates briefly to ensure mixing.
-
-
Pre-incubation:
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a substrate mix containing FPP (final concentration 200 nM) and the fluorescently labeled peptide (final concentration 100 nM) in assay buffer.
-
Add 5 µL of the substrate mix to each well to initiate the reaction. The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 60 minutes in a humidified incubator.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization value of the positive control wells (e.g., with a known potent inhibitor or no enzyme).
-
mP_max is the average millipolarization value of the negative control wells (DMSO).
-
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
-
Conclusion
This compound serves as a valuable tool compound for the investigation of PFTase inhibition and the development of novel anticancer therapeutics. The provided application notes and protocols offer a starting point for researchers to establish robust HTS assays to identify and characterize new PFTase inhibitors. The methodologies can be adapted and optimized to suit the specific needs and capabilities of individual research laboratories. Further investigation into the quantitative inhibitory potency of this compound will be beneficial for its use as a benchmark compound in these screening efforts.
Application Notes and Protocols for Measuring Kurasoin A IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurasoin A is a novel natural product that has been identified as a potent inhibitor of protein farnesyltransferase (PFTase).[1][2][3][4] PFTase is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development.[5][7]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human PFTase. The IC50 value is a key quantitative measure of a drug's potency and is essential for its preclinical evaluation. The following sections outline the necessary reagents, experimental procedures, and data analysis methods. Additionally, a table of IC50 values for other known PFTase inhibitors is provided for comparative analysis.
Signaling Pathway of Ras and Inhibition by this compound
The Ras signaling pathway is initiated by the activation of upstream receptors, such as receptor tyrosine kinases (RTKs), which leads to the recruitment of guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS). SOS facilitates the exchange of GDP for GTP on Ras, converting it to its active state. Activated, farnesylated Ras then translocates to the plasma membrane where it can interact with and activate downstream effector proteins, including Raf kinases, which in turn activate the MEK-ERK cascade, and phosphoinositide 3-kinase (PI3K), which activates the Akt signaling pathway. These pathways ultimately regulate gene expression related to cell proliferation, survival, and differentiation.[6][8][9][10]
Protein farnesyltransferase (PFTase) catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX box of Ras precursors. This farnesylation is a prerequisite for subsequent modifications and membrane localization. This compound, as a PFTase inhibitor, blocks this initial and critical step, thereby preventing Ras from maturing and functioning correctly. This leads to the inhibition of downstream signaling and can induce apoptosis in cancer cells.
Caption: Ras signaling pathway and the inhibitory action of this compound on PFTase.
Quantitative Data Summary
The following table summarizes the IC50 values of several known PFTase inhibitors against human PFTase. This data provides a benchmark for evaluating the potency of this compound. The IC50 value for this compound is to be determined using the protocol described below.
| Compound | IC50 (nM) | Target | Notes |
| This compound | To be determined | PFTase | Potent natural product inhibitor. |
| Tipifarnib (R115777) | 0.5 - 7 | PFTase | In clinical trials for various cancers.[11][12] |
| Lonafarnib (SCH66336) | 1.9 | PFTase | First PFTase inhibitor to enter clinical trials.[11] |
| FTI-277 | 0.5 | PFTase | A peptidomimetic inhibitor. |
| Chaetomellic acid A | 55 | PFTase | Potent in isolated enzyme assays. |
| Unnamed Tricyclic Inhibitor | 2.2 | PFTase | Patented by Schering-Plough.[13] |
Experimental Protocol: Determination of this compound IC50
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against human protein farnesyltransferase.
Materials and Reagents
-
Recombinant human protein farnesyltransferase (PFTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 485 nm)
-
Multichannel pipette
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Procedure
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each this compound dilution to the respective wells.
-
For the positive control (no inhibition), add 5 µL of assay buffer with 1% DMSO.
-
For the negative control (100% inhibition), a known potent PFTase inhibitor can be used, or this can be represented by the background fluorescence of the substrate alone.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of diluted PFTase (final concentration, e.g., 5 nM) to each well containing the this compound dilutions and the positive control.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing FPP (final concentration, e.g., 500 nM) and the dansylated peptide substrate (final concentration, e.g., 500 nM) in the assay buffer.
-
Add 25 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 340 nm and emission at 485 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_PositiveControl - Fluorescence_Background))
-
The background fluorescence is the reading from wells containing only the substrate mix and assay buffer.
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
-
Determine IC50 Value:
-
The IC50 value is the concentration of this compound that produces 50% inhibition of PFTase activity. This can be determined by fitting the dose-response curve to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation or contamination. | Prepare fresh substrate solutions. Ensure all reagents are of high purity. |
| Low signal-to-noise ratio | Insufficient enzyme activity or suboptimal assay conditions. | Optimize enzyme and substrate concentrations. Check incubation time and temperature. |
| Inconsistent results | Pipetting errors or improper mixing. | Use calibrated pipettes. Ensure thorough mixing after each addition. |
| IC50 value out of expected range | Incorrect inhibitor dilutions. | Prepare fresh serial dilutions and verify concentrations. |
By following this detailed protocol, researchers can accurately determine the IC50 value of this compound, providing crucial data for its further development as a potential therapeutic agent.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and absolute structures of novel protein farnesyltransferase inhibitors, kurasoins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ras pathway | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
- 10. anygenes.com [anygenes.com]
- 11. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Kurasoin A Technical Support Center: Troubleshooting Low Solubility in Assays
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with Kurasoin A in various assays. This compound, a known protein farnesyltransferase (PFTase) inhibitor, often presents solubility challenges that can impact experimental outcomes. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound after diluting my DMSO stock solution into aqueous assay buffer. What is causing this?
A1: This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. The final concentration of DMSO in your assay should be kept as low as possible while maintaining the solubility of this compound. It is generally recommended to keep the final DMSO concentration at or below 1% (v/v) in most cell-based and enzymatic assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: Can I use ethanol to dissolve this compound?
A3: Ethanol can be an alternative solvent for some hydrophobic compounds. However, its lower solvating power for highly nonpolar molecules compared to DMSO might result in a lower achievable stock concentration. If using ethanol, ensure it is of high purity and be mindful of its potential effects on your specific assay, as it can be more volatile and may have different effects on enzyme activity or cell viability compared to DMSO.
Q4: My this compound precipitated in the cell culture medium. How can I resolve this?
A4: Precipitation in cell culture media can occur due to the high salt and protein content of the medium, which reduces the solubility of hydrophobic compounds. To mitigate this, ensure thorough mixing immediately after adding the this compound stock solution to the medium. It is also recommended to prepare intermediate dilutions in a serum-free medium or PBS before adding to the final cell culture plate. Avoid "shock" dilution by adding the stock solution dropwise while vortexing the medium.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the solution is clear by vortexing. If any precipitate is visible, gently warm the solution and sonicate until it redissolves.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - Final DMSO concentration is too low to maintain solubility.- Rapid change in solvent polarity. | - Increase the final DMSO concentration in the assay buffer incrementally (e.g., from 0.5% to 1%), checking for precipitation at each step.- Perform serial dilutions in an intermediate solvent (e.g., 50% DMSO in water) before the final dilution in the aqueous buffer. |
| Visible particles in the stock solution | - Compound has precipitated out of solution during storage.- Stock concentration is too high for the solvent. | - Gently warm the stock solution in a water bath (not exceeding 37°C) and sonicate for 5-10 minutes until the solution is clear.- If precipitation persists, consider preparing a fresh stock solution at a lower concentration (e.g., 5 mM instead of 10 mM). |
| Inconsistent assay results | - Incomplete dissolution of this compound leading to variable effective concentrations.- Adsorption of the hydrophobic compound to plasticware. | - Always visually inspect your solutions for any signs of precipitation before use.- Consider using low-adhesion microplates.- Include a pre-incubation step with gentle agitation after adding this compound to the assay plate to ensure complete dissolution and distribution. |
| Cell toxicity observed at low this compound concentrations | - Solvent toxicity (e.g., high DMSO concentration).- Compound precipitation leading to localized high concentrations that are toxic to cells. | - Ensure the final DMSO concentration in your cell-based assay does not exceed 1% (v/v). Run a solvent-only control to assess its effect on cell viability.- Improve the dissolution of this compound in the culture medium by following the recommendations for preventing precipitation. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 254.28 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 393.3 µL of DMSO to 1 mg of this compound).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes until the solid is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protein Farnesyltransferase (PFTase) Inhibition Assay
This protocol is a general guideline for a fluorometric PFTase assay and should be optimized for your specific experimental conditions.
Materials:
-
PFTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
Procedure:
-
Prepare Assay Components:
-
Dilute the PFTase enzyme and FPP to the desired concentrations in the assay buffer.
-
Prepare a solution of the dansylated peptide substrate in the assay buffer.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range for testing.
-
Further dilute each DMSO concentration into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells, including the control, is constant and does not exceed 1%.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well in this order:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
PFTase enzyme solution
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the FPP and dansylated peptide substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) or take an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the Ras signaling pathway by this compound.
Technical Support Center: Optimizing Kurasoin A Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Kurasoin A in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of protein farnesyltransferase (PFTase).[1][2][3] PFTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a variety of cellular proteins, including members of the Ras superfamily of small GTPases. This farnesylation is essential for the proper subcellular localization and function of these proteins. By inhibiting PFTase, this compound can disrupt downstream signaling pathways that are dependent on farnesylated proteins, which are often implicated in cell growth, proliferation, and survival.
Q2: I am seeing significant cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic. It is recommended to keep the final solvent concentration below 0.1%.
-
Initial Seeding Density: A low initial cell seeding density can make cells more susceptible to drug-induced toxicity. Ensure you are using an optimal seeding density for your cell line.
-
Contamination: Microbial contamination can cause cell stress and death, which can be exacerbated by the addition of a chemical compound.[4] Regularly check your cultures for any signs of contamination.
Q3: My results with this compound are inconsistent across experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility:
-
Consistent Cell Passaging: Use cells from a similar passage number for all experiments, as cell characteristics can change over time with repeated passaging.
-
Standardized Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubator Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator, as fluctuations can impact cell health and drug response.[5]
-
Detailed Record Keeping: Maintain a detailed record of all experimental parameters, including cell passage number, seeding density, drug concentrations, and incubation times.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will depend on your specific research question and cell line. A standard approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability, proliferation, or inhibition of a specific signaling pathway.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inaccurate pipetting | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Reagent variability | Use the same batch of reagents (media, serum, this compound) for all comparative experiments. |
Problem: No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| Inactive compound | Verify the integrity and activity of your this compound stock. If possible, confirm its structure and purity. |
| Insufficient concentration | The concentrations used may be too low to elicit a response in your cell line. Perform a wider dose-response curve, extending to higher concentrations. |
| Short incubation time | The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
| Cell line resistance | Your cell line may have intrinsic or acquired resistance to PFTase inhibitors. Consider using a different cell line or investigating potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 100 µM.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| HCT116 | Colon Carcinoma | 2.5 |
| PANC-1 | Pancreatic Carcinoma | 8.7 |
Table 2: Example Data from a this compound Dose-Response Experiment on HCT116 Cells
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 85.7 ± 6.2 |
| 1.0 | 65.3 ± 4.8 |
| 2.5 | 49.8 ± 3.9 |
| 5.0 | 22.1 ± 3.1 |
| 10.0 | 8.9 ± 2.5 |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fastercapital.com [fastercapital.com]
- 5. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Kurasoin A Farnesyltransferase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kurasoin A in farnesyltransferase (FTase) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound farnesyltransferase assay in a question-and-answer format.
Q1: Why is there no or very low inhibition of farnesyltransferase activity even at high concentrations of this compound?
A1: This could be due to several factors:
-
This compound Solubility: this compound, as a natural product, may have limited solubility in aqueous assay buffers. Precipitated inhibitor will not be effective.
-
Troubleshooting:
-
Visually inspect your this compound stock solution and the assay wells for any signs of precipitation.
-
Prepare your this compound stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 1-2%, as higher concentrations can inhibit the enzyme.[1]
-
Test the tolerance of the farnesyltransferase enzyme to the final DMSO concentration used in your assay.[2]
-
-
-
Inactive this compound: The compound may have degraded.
-
Troubleshooting:
-
If possible, verify the integrity of your this compound sample using analytical methods like HPLC or mass spectrometry.
-
Store this compound stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
-
Incorrect Assay Conditions: The assay may not be running optimally.
-
Troubleshooting:
-
Ensure all assay components, especially the buffer, are at room temperature before starting the reaction, unless the protocol specifies otherwise.[3]
-
Verify the concentrations of the farnesyl pyrophosphate (FPP) and the peptide substrate.
-
Confirm the activity of your farnesyltransferase enzyme with a known inhibitor as a positive control.
-
-
Q2: I'm observing high background fluorescence in my assay wells. What could be the cause?
A2: High background fluorescence can stem from several sources:
-
Autofluorescence of this compound: Natural products can sometimes exhibit intrinsic fluorescence at the excitation and emission wavelengths of the assay, which can interfere with the signal.
-
Troubleshooting:
-
Run a control plate that includes this compound in the assay buffer without the enzyme or substrates to measure its intrinsic fluorescence. Subtract this background from your experimental wells.[2]
-
-
-
Contaminated Reagents: Impurities in the assay buffer, substrates, or enzyme preparation can contribute to background signal.
-
Troubleshooting:
-
Use high-purity reagents and freshly prepared buffers.
-
-
-
Incorrect Plate Type: Using the wrong type of microplate can lead to high background.
-
Troubleshooting:
-
For fluorescence assays, always use black, opaque-walled microplates to minimize light scatter and bleed-through.[3]
-
-
Q3: The fluorescence signal in my positive control (no inhibitor) is weak or absent.
A3: A weak or absent signal in the positive control indicates a problem with the enzymatic reaction itself.
-
Inactive Enzyme: The farnesyltransferase may have lost its activity.
-
Troubleshooting:
-
Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.
-
If possible, test the enzyme activity with a fresh batch of substrates.
-
-
-
Substrate Degradation: The farnesyl pyrophosphate (FPP) or the dansylated peptide substrate may have degraded.
-
Troubleshooting:
-
Store substrates as recommended by the supplier, typically at -20°C or lower.
-
Prepare fresh substrate solutions for each experiment.
-
-
-
Incorrect Wavelength Settings: The plate reader may not be set to the correct excitation and emission wavelengths.
Q4: My results are inconsistent between replicate wells and experiments.
A4: Inconsistent results can be caused by a variety of factors from pipetting errors to reagent instability.
-
Pipetting Inaccuracy: Small volumes of enzyme or inhibitor can be difficult to pipette accurately.
-
Troubleshooting:
-
Use calibrated pipettes and ensure they are functioning correctly.
-
Prepare master mixes of reagents to be added to multiple wells to minimize pipetting variability.[3]
-
-
-
Incomplete Mixing: Failure to properly mix the reagents in the wells can lead to variable reaction rates.
-
Troubleshooting:
-
Gently tap or briefly centrifuge the plate after adding all components to ensure thorough mixing.
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.
-
Troubleshooting:
-
Avoid using the outermost wells of the plate for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
-
Reagent Instability: If reagents are not handled properly, their performance can vary over time.
-
Troubleshooting:
-
Thaw all components completely and mix gently before use.[3]
-
Prepare fresh working solutions of enzymes and substrates for each experiment.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against farnesyltransferase.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Farnesyltransferase | 59.0 |
Data sourced from literature[4].
Experimental Protocols
Fluorometric Farnesyltransferase Assay Protocol for this compound
This protocol is a general guideline for a fluorometric farnesyltransferase assay using a dansylated peptide substrate. Optimization may be required for specific experimental conditions.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO (100%)
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Assay Reagents:
-
Thaw all reagents on ice and keep them on ice until use.
-
Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells.
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
Add the desired volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the FTase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a mixture of the FPP and dansyl-peptide substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.[4][5]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities [pubmed.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
Kurasoin A Off-Target Effects Investigation: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the off-target effects of Kurasoin A, this technical support center provides essential guidance. Find answers to frequently asked questions and troubleshoot common issues encountered during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is primarily known as an inhibitor of protein farnesyltransferase (PFTase).[1][2][3][4] PFTase is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to target proteins, many of which are involved in cellular signaling pathways. Inhibition of PFTase is the intended on-target effect of this compound.
However, like many small molecule inhibitors, this compound has the potential for off-target effects, where it binds to and modulates the activity of unintended proteins. While specific, comprehensively documented off-target effects of this compound are not widely published, potential off-targets could include other enzymes with structurally similar binding pockets, such as other prenyltransferases or kinases. Investigating these off-target interactions is critical for understanding the compound's full biological activity and potential for toxicity.[5][6]
Q2: What are the initial steps to identify potential off-targets of this compound?
A common starting point for identifying off-target effects is to perform computational and experimental screens. Computationally, the structure of this compound can be screened against databases of protein structures to predict potential binding partners.[6]
Experimentally, a broad initial screen can be conducted using techniques like kinome profiling or proteome-wide assays.[7][8] Kinome profiling assesses the effect of this compound on a wide range of kinases, as these are common off-targets for small molecule inhibitors.[9][10] Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or affinity purification-mass spectrometry (AP-MS), can identify direct binding partners of this compound in a cellular context.[5][11][12]
Q3: How can I validate the potential off-targets identified in initial screens?
Validation of potential off-targets is a critical step to confirm that the observed interactions are genuine and biologically relevant. This typically involves a combination of in vitro and cell-based assays.[13][14]
-
In vitro validation: This can include direct binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) to measure the binding affinity of this compound to the purified candidate off-target protein.[15] Enzymatic assays can be performed to determine if this compound inhibits or activates the function of the potential off-target.
-
Cell-based validation: Cellular thermal shift assays (CETSA) can confirm target engagement in a cellular environment. Further validation in cells can involve assessing downstream signaling pathways of the putative off-target or observing phenotypic changes upon this compound treatment in cells where the off-target is expressed or knocked down.[13]
Troubleshooting Guides
Problem 1: High background or non-specific binding in affinity purification-mass spectrometry (AP-MS) experiments.
-
Possible Cause: Suboptimal concentration of the this compound probe, insufficient washing, or non-specific binding to the affinity matrix.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your this compound-biotin probe that still pulls down the intended target (PFTase).
-
Increase Wash Stringency: Increase the number of washes and/or the detergent concentration in the wash buffers to reduce non-specific protein binding.
-
Use a Control Probe: Include a negative control, such as a structurally similar but inactive molecule or a probe with a scrambled binding motif, to identify proteins that bind non-specifically.
-
Pre-clear Lysate: Incubate the cell lysate with the affinity beads alone before adding the this compound probe to remove proteins that non-specifically bind to the beads.
-
Problem 2: No significant hits in a kinome profiling screen.
-
Possible Cause: this compound may not have significant off-target effects on the kinases included in the panel at the concentration tested, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Test a range of higher concentrations of this compound. It's possible that off-target effects only occur at concentrations significantly higher than the on-target IC50.
-
Verify Compound Activity: Ensure that the this compound used in the screen is active by testing its effect on its known target, PFTase, in a parallel control experiment.
-
Choose a Different Kinase Panel: Consider using a more comprehensive kinome profiling service that covers a larger and more diverse set of kinases.
-
Assess Cell Permeability: If using a cell-based kinome assay, confirm that this compound is cell-permeable.
-
Problem 3: Inconsistent results in cell-based validation assays.
-
Possible Cause: Cell line variability, passage number, or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
-
Use Multiple Cell Lines: Validate the off-target effect in at least two different cell lines to ensure the observation is not cell-type specific.
-
Confirm Target Expression: Verify the expression of the putative off-target protein in the cell lines used for validation.
-
Include Proper Controls: Always include positive and negative controls in your experimental design.[16] For example, a known inhibitor of the off-target can serve as a positive control.
-
Experimental Protocols
Protocol 1: Kinome Profiling using an In Vitro Kinase Assay Panel
This protocol outlines a general procedure for screening this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations for testing (e.g., 10-point curve from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Incubation: Add the different concentrations of this compound or DMSO (vehicle control) to the wells. Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the amount of ADP produced.[17]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 values for any kinases that show significant inhibition.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | This compound IC50 (µM) | On-Target (PFTase) IC50 (µM) | Selectivity (Off-target/On-target) |
| PFTase | 0.05 | 0.05 | 1 |
| Kinase A | 5.2 | 0.05 | 104 |
| Kinase B | 12.8 | 0.05 | 256 |
| Kinase C | > 100 | 0.05 | > 2000 |
| Kinase D | 8.9 | 0.05 | 178 |
Protocol 2: Chemical Proteomics - Affinity Purification of this compound Targets
This protocol describes a method to identify proteins that directly bind to this compound from a cell lysate.[5]
-
Probe Synthesis: Synthesize a biotinylated version of this compound. This probe should retain its binding affinity for PFTase.
-
Cell Lysis: Lyse cells expressing potential targets in a non-denaturing buffer to maintain protein integrity.
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the list of identified proteins from the this compound probe pulldown to a control pulldown (e.g., beads alone or a control probe) to identify specific binders.
Table 2: Hypothetical Protein Hits from this compound Affinity Purification
| Protein Identified | Peptide Count (this compound Probe) | Peptide Count (Control) | Function |
| Farnesyltransferase, alpha subunit | 25 | 0 | On-target |
| Geranylgeranyltransferase type-I | 8 | 1 | Potential Off-target (related enzyme) |
| Heat shock protein 90 | 5 | 4 | Common non-specific binder |
| Kinase X | 12 | 0 | Potential novel off-target |
| Ribosomal protein S6 | 3 | 2 | Common non-specific binder |
Visualizations
Caption: Workflow for this compound off-target identification.
Caption: On-target vs. off-target signaling of this compound.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Kurasoin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Kurasoin A.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed very low plasma concentrations after oral administration. What are the potential reasons for this?
Low oral bioavailability of a compound like this compound, a natural product, is often attributed to several factors. The most common reasons include:
-
Poor Aqueous Solubility: this compound may have limited solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound might not efficiently cross the intestinal epithelium to reach the bloodstream.
-
First-Pass Metabolism: this compound could be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
To begin troubleshooting, it is recommended to first assess the physicochemical properties of this compound, specifically its aqueous solubility and permeability.
Q2: How can I determine the solubility and permeability of this compound?
Several in vitro methods can be used to assess the solubility and permeability of this compound, which are crucial parameters for understanding its oral bioavailability.
-
Solubility Assessment: The equilibrium solubility of this compound can be determined in various aqueous media, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Permeability Assessment: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal permeability.[1][2][3] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.
A summary of how to interpret the results from these assays is presented below:
| Parameter | High | Low | Implication for Bioavailability |
| Aqueous Solubility | > 100 µg/mL | < 10 µg/mL | Low solubility can lead to dissolution rate-limited absorption. |
| Apparent Permeability (Papp) in Caco-2 assay | > 10 x 10⁻⁶ cm/s | < 2 x 10⁻⁶ cm/s | Low permeability suggests the compound does not easily pass through the intestinal barrier. |
Q3: My results indicate that this compound has low aqueous solubility. What strategies can I employ to improve its dissolution?
For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance their dissolution rate and, consequently, their oral absorption.[4][5] These approaches focus on increasing the surface area of the drug or presenting it in a more soluble form.
Here are some common techniques:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size to the micrometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Nanonization: Further reduction to the nanometer scale (nanosuspensions or nanocrystals) can significantly improve the dissolution velocity and saturation solubility.[6][7][8]
-
-
Solid Dispersions:
-
Complexation with Cyclodextrins:
Q4: What if this compound has poor intestinal permeability?
If the Caco-2 assay indicates low permeability, formulation strategies can be used to improve the absorption of this compound across the intestinal epithelium.
-
Lipid-Based Formulations: These formulations can enhance oral bioavailability through several mechanisms, including improving drug solubilization in the GI tract and facilitating lymphatic transport, which bypasses the first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can protect it from degradation in the GI tract and improve its uptake by the intestinal epithelium.[17][18][19]
Q5: How can I investigate if first-pass metabolism or transporter-mediated efflux is limiting this compound's bioavailability?
-
In Vitro Metabolism Studies: Incubating this compound with liver microsomes or S9 fractions can provide an initial assessment of its metabolic stability.
-
Caco-2 Bidirectional Transport Assay: By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.[3]
If efflux is identified as a significant barrier, co-administration with a known P-gp inhibitor in preclinical studies could be explored to confirm its role.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound in Animal Studies
This guide provides a systematic approach to troubleshooting low and variable in vivo exposure of this compound.
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound.[1][20]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell® inserts (e.g., 12-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
3. Transport Experiment:
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add this compound solution (in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[21][22]
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing solid dispersions to enhance the solubility of this compound.[5][10]
1. Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Volatile organic solvent (e.g., methanol, ethanol)
2. Procedure:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier ratio).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
3. Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.
-
Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of a this compound formulation.[23][24][25][26]
1. Animal Model:
-
Use healthy male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
2. Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., suspension, solid dispersion, SEDDS) orally via gavage at a specific dose.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Signaling Pathways and Experimental Workflows
Caption: Strategies and mechanisms for enhancing this compound bioavailability.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembites.org [chembites.org]
- 7. dovepress.com [dovepress.com]
- 8. Nanosizing techniques for improving bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 22. youtube.com [youtube.com]
- 23. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 24. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
Kurasoin A vs. Kurasoin B: A Comparative Analysis of Farnesyltransferase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Kurasoin A and Kurasoin B, two natural products isolated from the fungus Paecilomyces sp. FO-3684. Both compounds have been identified as inhibitors of protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making PFTase an attractive target for therapeutic intervention.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Kurasoin B against protein farnesyltransferase has been evaluated, with their half-maximal inhibitory concentrations (IC50) determined to be nearly identical. This suggests that both compounds interact with the enzyme's active site with very similar affinities.
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
| This compound | Protein Farnesyltransferase | 59.0 | Hirose, T., et al. (1999)[1] |
| Kurasoin B | Protein Farnesyltransferase | 58.7 | Hirose, T., et al. (1999)[1] |
Farnesyltransferase Inhibition and the Ras Signaling Pathway
Protein farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins, most notably the Ras family of small GTPases. This farnesylation is the initial and essential step for the proper localization of Ras to the cell membrane, where it can be activated and participate in downstream signaling cascades that regulate cell proliferation, differentiation, and survival. Inhibition of PFTase by compounds like this compound and B prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation, thereby blocking the oncogenic signaling pathway.
Caption: Inhibition of Protein Farnesyltransferase by this compound and B disrupts the Ras signaling pathway.
Experimental Protocols
The following is a detailed methodology for the protein farnesyltransferase inhibition assay, based on the original research describing this compound and B.
Objective: To determine the in vitro inhibitory effect of this compound and Kurasoin B on the enzymatic activity of protein farnesyltransferase.
Materials:
-
Enzyme: Partially purified protein farnesyltransferase from bovine brain.
-
Substrates:
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Human c-Ha-Ras protein as the farnesyl acceptor.
-
-
Test Compounds: this compound and Kurasoin B dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 10 µM ZnCl₂.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.
-
Filter Paper: Glass fiber filters.
-
Trichloroacetic Acid (TCA): 1 M solution.
Procedure:
-
Reaction Mixture Preparation: A final reaction volume of 50 µL is prepared containing the assay buffer, 0.5 µM human c-Ha-Ras protein, 0.5 µM [³H]FPP, and varying concentrations of the test compounds (this compound or Kurasoin B).
-
Enzyme Addition: The reaction is initiated by the addition of the partially purified protein farnesyltransferase enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for the enzymatic transfer of the [³H]farnesyl group to the Ras protein.
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of 1 M HCl. The acid-precipitable proteins (including the [³H]farnesylated Ras) are then collected by filtration through glass fiber filters.
-
Washing: The filters are washed with 1 M HCl to remove any unincorporated [³H]FPP.
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction containing no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of Kurasoins against Protein Farnesyltransferase.
Conclusion
This compound and Kurasoin B exhibit potent and virtually identical inhibitory activity against protein farnesyltransferase. Their ability to disrupt the crucial farnesylation step in the Ras signaling pathway underscores their potential as lead compounds for the development of novel anticancer agents. Further investigation into their cellular activity, selectivity, and in vivo efficacy is warranted to fully elucidate their therapeutic promise.
References
Kurasoin A: A Comparative Guide to its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kurasoin A is a natural product that has been identified as an inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. By inhibiting PFTase, this compound disrupts the localization and function of these proteins, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival. Currently, the available scientific literature primarily focuses on the inhibitory action of this compound against PFTase, with limited to no published data on its cross-reactivity with other enzyme classes.
Data Presentation
The following table summarizes the quantitative data available for the inhibitory activity of this compound against its known target, protein farnesyltransferase.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Protein Farnesyltransferase (PFTase) | 59.0 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
The inhibition of protein farnesyltransferase by this compound directly impacts the Ras signaling pathway. Farnesylation is a critical step for the membrane localization and subsequent activation of Ras proteins. By preventing this modification, this compound effectively blocks the downstream signaling cascades that are often hyperactivated in various forms of cancer.
Caption: Inhibition of the Ras signaling pathway by this compound.
Experimental Protocols
While the precise, step-by-step protocol used in the original characterization of this compound is not available, the following represents a typical and widely accepted methodology for determining the in vitro inhibition of protein farnesyltransferase using a Scintillation Proximity Assay (SPA).
Objective: To determine the IC50 value of this compound against human protein farnesyltransferase.
Materials:
-
Recombinant human protein farnesyltransferase (PFTase)
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Prepare a master mix containing the assay buffer, PFTase, and the biotinylated Ras peptide.
-
Reaction Initiation: To each well of a 96-well microplate, add the this compound dilutions. Add the master mix to each well.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding [³H]-FPP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the farnesylation of the biotinylated Ras peptide.
-
Reaction Termination and SPA Bead Addition: Stop the reaction by adding a stop buffer containing EDTA. Add the streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled peptide will bind to the beads.
-
Signal Detection: Incubate the plate in the dark to allow the beads to settle. Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the SPA beads will generate a light signal.
-
Data Analysis: Plot the scintillation counts against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Generalized workflow for a PFTase scintillation proximity assay.
Cross-Reactivity with Other Enzymes: A Knowledge Gap
A thorough review of the scientific literature did not yield any specific studies detailing the cross-reactivity of this compound against a panel of other enzymes. This represents a significant knowledge gap. For a comprehensive understanding of this compound's selectivity and potential off-target effects, further experimental investigation is required. Such studies would typically involve screening this compound against a diverse set of enzymes, including but not limited to:
-
Other Prenyltransferases: Geranylgeranyltransferase I and II (GGTase-I and -II) to assess selectivity within the same enzyme family.
-
Protein Kinases: A broad panel of kinases to rule out off-target effects on key signaling cascades.
-
Proteases: To assess any inhibitory activity against common protease families.
-
Phosphatases: To determine if this compound affects cellular dephosphorylation events.
The Structure-Activity Relationship of Kurasoin A and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kurasoin A and its naturally occurring analog, Kurasoin B, potent inhibitors of protein farnesyltransferase (PFTase). Inhibition of this enzyme presents a promising strategy for the development of novel therapeutics, particularly in oncology, by targeting the Ras signaling pathway. While extensive libraries of synthetic this compound analogs are not widely reported in peer-reviewed literature, the comparison between this compound and B, alongside foundational knowledge of their mechanism, offers critical insights into their structure-activity relationship (SAR).
Introduction to this compound and B
This compound and B are natural products isolated from the fungus Paecilomyces sp. FO-3684[1]. Both compounds have been identified as inhibitors of PFTase, an enzyme responsible for the farnesylation of key signaling proteins, most notably Ras[1][2]. Farnesylation is a crucial post-translational modification that anchors Ras to the plasma membrane, a prerequisite for its activation and downstream signaling that governs cell proliferation, differentiation, and survival. In many cancers, mutated Ras proteins are constitutively active, leading to uncontrolled cell growth. By inhibiting PFTase, Kurasoins can prevent Ras localization and function, thereby impeding tumorigenesis.
The core structure of both Kurasoins is a 3-hydroxy-1-phenyl-2-butanone moiety. Their structural differentiation lies in the substituent at the C-4 position: this compound possesses a p-hydroxyphenyl group, whereas Kurasoin B features a 3-indolyl group[2]. This seemingly minor difference has a discernible impact on their inhibitory potency.
Comparative Biological Activity
The inhibitory activities of this compound and B against PFTase have been quantified, providing a direct comparison of their performance.
| Compound | Structure | PFTase Inhibition (IC₅₀) |
| This compound | ![]() | 110 µM |
| Kurasoin B | ![]() | 58.7 µM[3] |
Note: The IC₅₀ value for this compound is taken from the original 1996 publication by Uchida et al. The structure images are representations based on the published chemical structures.
As the data indicates, Kurasoin B is approximately twice as potent as this compound in inhibiting PFTase. This suggests that the 3-indolyl moiety of Kurasoin B has a more favorable interaction with the enzyme's active site compared to the p-hydroxyphenyl group of this compound.
Key Structure-Activity Relationship Insights
Although a comprehensive SAR study on a wide range of synthetic analogs is not publicly available, critical insights can be drawn from the existing data and synthetic studies:
-
The Nature of the C-4 Substituent is a Key Determinant of Potency : The difference in activity between this compound and B directly highlights the importance of the aromatic group at the C-4 position. The larger, more electron-rich indole ring of Kurasoin B likely engages in more effective binding interactions within the PFTase active site.
-
Stereochemistry of the Hydroxyl Group is Crucial for Activity : Total synthesis studies have established the absolute configuration of the stereocenter at C-3. Research has emphasized that the specific stereochemistry of this hydroxyl group is important for eliciting PFTase inhibition. This indicates that the spatial orientation of the hydroxyl group is critical for hydrogen bonding or other interactions with the enzyme.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound and its analogs exert their biological effect by disrupting the Ras signaling cascade. The farnesylation of Ras proteins by PFTase is the initial and indispensable step for their membrane association and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) pathway.
Below is a diagram illustrating the role of PFTase in the Ras signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
The determination of PFTase inhibitory activity is crucial for evaluating the efficacy of this compound analogs. A common method employed is a scintillation proximity assay (SPA).
Protein Farnesyltransferase (PFTase) Inhibition Assay Protocol (Scintillation Proximity Assay)
This protocol is a representative example based on standard methodologies for measuring PFTase activity.
1. Reagents and Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplates
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PFTase, and the biotinylated Ras peptide substrate.
-
Add the test compound (this compound analog) at various concentrations to the wells of the microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the enzymatic reaction by adding [³H]-FPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the farnesylation of the biotinylated peptide.
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.
-
Incubate for an additional 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter. When the [³H]-labeled farnesyl group is transferred to the biotinylated peptide, it is brought into close proximity with the scintillant in the SPA bead, generating a light signal.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis of this compound and B provides foundational insights into the structure-activity relationship of this class of PFTase inhibitors. The data clearly indicates that the nature of the C-4 substituent is a critical determinant of inhibitory potency, with the indolyl group of Kurasoin B conferring superior activity. Furthermore, the stereochemistry of the C-3 hydroxyl group is essential for biological function.
For drug development professionals, these findings suggest that future synthetic efforts should focus on exploring a wider variety of substitutions at the C-4 position to potentially enhance potency and selectivity. Moreover, maintaining the correct stereochemistry at C-3 will be paramount. Further research, including the synthesis and biological evaluation of a systematic library of this compound analogs, is necessary to build a comprehensive quantitative SAR model. Such studies would be invaluable for the rational design of next-generation PFTase inhibitors with improved therapeutic potential.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Synthetic versus Natural Kurasoin A for Research Applications
For researchers in oncology, molecular biology, and drug discovery, Kurasoin A presents a promising molecular scaffold for the development of novel therapeutics. This guide provides a detailed comparison of synthetic and naturally derived this compound, focusing on their biochemical activity and physical properties. The data presented herein is compiled from peer-reviewed scientific literature to aid researchers in making informed decisions for their experimental needs.
This compound is a naturally occurring α-hydroxy ketone that has garnered significant interest as an inhibitor of protein farnesyltransferase (PFTase).[1][2][3][4][5] PFTase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers. By inhibiting PFTase, this compound can disrupt aberrant cell signaling pathways, making it a valuable tool for cancer research and a potential lead compound for drug development.
Biochemical and Physical Properties: A Head-to-Head Comparison
The primary concern for researchers utilizing a bioactive compound is the equivalence of its synthetic and natural forms. In the case of this compound, extensive studies have demonstrated that the synthetically produced molecule is chemically and biologically indistinguishable from its natural counterpart, which is isolated from the fungus Paecilomyces sp. FO-3684.[4][5]
| Property | Natural this compound | Synthetic this compound | Reference |
| IC50 against PFTase | 59.0 µM | 59 µM | [5] |
| Optical Rotation | [α]D²² +7° (c= 0.1, MeOH) | [α]D²² +9° (c=1.0, MeOH) | [5] |
| Absolute Configuration | (3S) | (3S) | [5][6] |
The data clearly indicates that both natural and synthetic this compound exhibit identical inhibitory activity against PFTase, with a reported IC50 value of 59 µM.[5] Furthermore, the specific optical rotation values are comparable, confirming that the synthesis yields the correct (3S) enantiomer, which is crucial for its biological activity.[5][6]
Experimental Methodologies
To ensure the reproducibility of the findings, the following experimental protocols are detailed:
Total Synthesis of this compound
The asymmetric total synthesis of this compound has been successfully achieved, providing a reliable and scalable source of the compound.[1][2][3] One notable synthetic route involves the following key steps:
-
Asymmetric Epoxidation: Sharpless asymmetric epoxidation of a racemic allylic alcohol intermediate is performed to establish the desired stereocenter. This reaction typically utilizes (+)-diethyl tartrate (DIPT), titanium(IV) isopropoxide, and cumene hydroperoxide.[5]
-
Epoxide Opening: The resulting chiral epoxide is then opened stereospecifically with a suitable nucleophile.
-
Oxidation: Subsequent oxidation of the secondary alcohol yields the final α-hydroxy ketone structure of this compound.[5]
Protein Farnesyltransferase (PFTase) Inhibition Assay
The inhibitory activity of this compound is determined using a standard PFTase assay. This assay measures the incorporation of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate, such as Ras.
-
Reaction Mixture: The assay is typically conducted in a buffer containing PFTase, the protein substrate (e.g., Ras), and radiolabeled [³H]FPP.
-
Incubation: this compound (at varying concentrations) is pre-incubated with the enzyme before the addition of the substrates. The reaction is then allowed to proceed at a controlled temperature.
-
Quantification: The reaction is stopped, and the amount of radiolabeled farnesyl incorporated into the protein substrate is quantified, usually by scintillation counting after separation of the protein.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the PFTase activity (IC50) is calculated from the dose-response curve.
This compound in the Context of PFTase Signaling
This compound's mechanism of action is centered on the inhibition of the PFTase signaling pathway. This pathway is a key regulator of cell growth, differentiation, and survival.
References
- 1. Total synthesis of the hydroxyketone this compound using asymmetric phase-transfer alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Kurasoin A and Other Ras Pathway Inhibitors in Ras-Mutated Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Kurasoin A and other prominent inhibitors targeting Ras-mutated cancers. Due to the limited publicly available preclinical data specifically for this compound, this guide leverages data from other farnesyltransferase inhibitors (FTIs), such as tipifarnib and lonafarnib, as surrogates to compare with direct KRAS inhibitors and downstream pathway inhibitors.
Introduction to Ras-Targeted Therapies
Mutations in the RAS gene family (KRAS, HRAS, and NRAS) are among the most common oncogenic drivers, occurring in approximately 30% of all human cancers. For decades, direct inhibition of Ras proteins was considered an insurmountable challenge. However, recent breakthroughs have led to the development of several therapeutic strategies targeting the Ras signaling pathway, broadly categorized as:
-
Farnesyltransferase Inhibitors (FTIs): These agents, including the Kurasoins, inhibit farnesyltransferase, an enzyme crucial for the post-translational modification and membrane localization of Ras proteins.
-
Direct KRAS G12C Inhibitors: These molecules covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state.
-
Downstream Pathway Inhibitors (MEK Inhibitors): These compounds target kinases, such as MEK1/2, in the downstream MAPK/ERK signaling cascade.
This guide presents a comparative overview of the preclinical and clinical efficacy of representative molecules from each class, alongside detailed experimental protocols for key assays used in their evaluation.
Comparative Efficacy Data
The following tables summarize the efficacy of various Ras pathway inhibitors in preclinical and clinical settings.
Preclinical Efficacy: In Vitro Cell Viability
| Compound Class | Compound | Cancer Cell Line | Ras Mutation | IC50 (nM) | Citation |
| Farnesyltransferase Inhibitor | Tipifarnib | T-cell Lymphoma Lines | Various | <100 (in 60% of lines) | [1] |
| Farnesyltransferase Inhibitor | Lonafarnib | Lung Adenocarcinoma | KRAS-G12C | - | [2][3] |
| MEK Inhibitor | Selumetinib | - | - | 10-14 | [4] |
Clinical Efficacy: Ras-Mutated Solid Tumors
| Compound Class | Compound | Cancer Type | Ras Mutation | Key Efficacy Metrics | Citation |
| Farnesyltransferase Inhibitor | Tipifarnib | Head and Neck Squamous Cell Carcinoma (HNSCC) | HRAS | ORR: 55%, mPFS: 5.6 months, mOS: 15.4 months | |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C | ORR: 37.1%, mPFS: 6.8 months, mDOR: 10 months | [5][6][7][8] |
| KRAS G12C Inhibitor | Adagrasib (MRTX849) | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C | ORR: 43-45%, DCR: 96-100% | [9][10][11][12][13] |
| MEK Inhibitor | Trametinib | Myeloid Malignancies | RAS | ORR: 20-27% (in RAS-mutant cohorts) | [14] |
| MEK Inhibitor | Selumetinib | NSCLC | KRAS | mPFS: 2.1-2.4 months (combination with erlotinib) | [4] |
ORR: Objective Response Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival; mDOR: median Duration of Response; DCR: Disease Control Rate.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors are provided below.
Caption: The Ras signaling pathway and points of intervention.
Caption: A typical workflow for evaluating anti-cancer drugs.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][15] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.
Materials:
-
Ras-mutated cancer cell lines (e.g., A549 for KRAS G12S, HCT116 for KRAS G13D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (this compound, other inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Ras Signaling Pathway Analysis
This protocol is used to determine the effect of inhibitors on the phosphorylation status of key proteins in the Ras signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (active) forms of proteins like ERK, one can assess the inhibitory effect of a drug on the signaling cascade.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[16]
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving. While direct KRAS G12C inhibitors like sotorasib and adagrasib have shown significant clinical success, farnesyltransferase inhibitors are re-emerging as a viable strategy, particularly for HRAS-mutant cancers. This compound, as a farnesyltransferase inhibitor, belongs to a class of compounds with a distinct mechanism of action compared to direct Ras binders and downstream pathway inhibitors. The comparative data presented in this guide highlights the differential efficacy of these approaches across various Ras-mutated cancer models. Further preclinical studies are warranted to elucidate the specific activity of this compound in a broader range of Ras-mutated contexts to better define its therapeutic potential. The provided experimental protocols serve as a foundation for the continued investigation and development of novel Ras-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selumetinib with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. amgen.com [amgen.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Activity of the oral MEK inhibitor trametinib in RAS-mutant relapsed or refractory myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pubcompare.ai [pubcompare.ai]
Benchmarking Kurasoin A: A Comparative Guide for Anti-Cancer Drug Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kurasoin A against established anti-cancer drugs, specifically focusing on farnesyltransferase inhibitors. Due to the limited publicly available data on the direct anti-cancer effects of this compound on cell lines, this document serves as a foundational benchmark, outlining the established mechanisms and efficacy of comparable drugs and providing the necessary experimental frameworks for future evaluation.
Comparative Analysis of Farnesyltransferase Inhibitors
This compound has been identified as a potent inhibitor of protein farnesyltransferase (PFTase), a key enzyme in the Ras signaling pathway, which is frequently dysregulated in various cancers.[1] The table below compares the enzymatic inhibitory concentration of this compound with two well-characterized farnesyltransferase inhibitors, Lonafarnib and Tipifarnib, which have undergone extensive preclinical and clinical investigation.
Data Presentation: Inhibitor Efficacy
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cancer Cell Lines) | Status |
| This compound | Farnesyltransferase | 59.0 µM[2] | Data not available | Preclinical |
| Lonafarnib | Farnesyltransferase | 1.9 nM[3] | Varies by cell line (nM to µM range) | FDA Approved (for Progeria)[4], Investigational for cancer[5] |
| Tipifarnib | Farnesyltransferase | 0.6 nM[6] | Varies by cell line (nM to µM range) | Investigational for cancer[7][8] |
Note: The IC50 values for Lonafarnib and Tipifarnib against cancer cell lines are highly dependent on the specific cell line and its genetic background (e.g., HRAS mutation status). The significant difference in the enzymatic IC50 between this compound and the established drugs highlights the need for further optimization and investigation of this compound's potential.
Mechanism of Action: Targeting the Ras Signaling Pathway
Farnesyltransferase inhibitors, including this compound, exert their anti-cancer effects by disrupting the normal function of the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[2][9][10] These proteins are critical transducers of signals from cell surface receptors to the nucleus, regulating cell proliferation, survival, and differentiation.[11][12][13]
Oncogenic mutations in Ras genes, present in approximately 30% of all human cancers, lead to a constitutively active state, driving uncontrolled cell growth.[14] For Ras proteins to become active, they must undergo post-translational modification, beginning with the attachment of a farnesyl pyrophosphate group, a reaction catalyzed by farnesyltransferase.[2][15] By inhibiting this enzyme, FTIs prevent the localization of Ras to the cell membrane, thereby blocking its downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways.[11][15]
Signaling Pathway of Farnesyltransferase Inhibition
Caption: Inhibition of Farnesyltransferase by this compound blocks Ras localization.
Experimental Protocols
To facilitate the evaluation of this compound and its comparison with other anti-cancer drugs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and reference drugs (e.g., Lonafarnib, Tipifarnib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and reference drugs. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for determining and comparing the IC50 values of anti-cancer compounds.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.
Materials:
-
Cancer cell lines
-
This compound and reference drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of this compound and reference drugs for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[17]
-
Analyze the cells by flow cytometry within one hour.[17][18]
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression and activation of key proteins in the Ras signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-phospho-AKT, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels.
Logical Relationship of PFTase Inhibition and Experimental Readouts
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lonafarnib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. What is Tipifarnib used for? [synapse.patsnap.com]
- 8. Tipifarnib - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
- 12. The Ras Pathway and Cancer: Regulation, Challenges and Therapeutic Progress | Technology Networks [technologynetworks.com]
- 13. RAS signaling networks (Chapter 12) - Systems Biology of Cancer [cambridge.org]
- 14. The Role and Function of Ras-association domain family in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antiproliferative and Apoptotic Effects of Capsaicin on an Oral Squamous Cancer Cell Line of Asian Origin, ORL-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Kurasoin A: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Kurasoin A are paramount to ensuring laboratory safety and environmental compliance. While specific institutional and local regulations must always be followed, this guide provides essential, step-by-step information for the safe disposal of this compound, a known protein farnesyltransferase inhibitor.[1][2][3]
Core Chemical Properties of this compound
Understanding the fundamental chemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the key identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem |
| Molecular Weight | 254.28 g/mol | PubChem |
| IUPAC Name | 1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione | PubChem |
| CAS Number | 182232-62-8 | MedChemExpress |
| Chemical Class | Acyloin, Phenol, Ketone | J Antibiot (Tokyo) |
Procedural Guidance for this compound Disposal
In the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is required, treating this compound as a hazardous chemical waste. The following procedure is based on general best practices for the disposal of laboratory chemicals, particularly ketones and phenolic compounds.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, contaminated paper towels), and PPE in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard class (e.g., "Irritant," "Harmful").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams. Based on general guidelines, solvents contaminated with ketones should be disposed of as hazardous waste.[4]
Step 3: Neutralization and Dilution (for aqueous solutions) For very dilute aqueous solutions containing minor residues, consult your institution's environmental health and safety (EHS) office. General procedures for some chemical residues may permit drain disposal after neutralization and copious flushing with water.[4] However, without specific data on the environmental toxicity of this compound, this is not recommended without explicit approval from EHS. The pH of any aqueous waste should be adjusted to a neutral range (typically 6-8) before any further steps are considered.[4]
Step 4: Container Management
-
Ensure waste containers are in good condition and compatible with the chemical.
-
Keep containers sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from heat sources and incompatible materials.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS provider.
-
Never dispose of solid this compound or concentrated solutions in the general trash or down the drain.
Experimental Workflow for Safe Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide and does not replace a formal safety data sheet or the requirements of your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols before handling and disposing of any chemical.
References
- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organ.su.se [organ.su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


